GPCR Agonist Selectivity: L-4-Thiazolylalanine at Position 1 Enhances Glucagon vs. GLP-1 Receptor Selectivity Compared to Histidine
In exendin-4 analog development, replacing the native histidine at position 1 with L-4-thiazolylalanine results in a quantifiable increase in selectivity for the glucagon receptor over the GLP-1 receptor. This is a direct comparison between otherwise identical peptide sequences, differing only at the first amino acid position [1].
| Evidence Dimension | Receptor Selectivity (Glucagon Receptor vs. GLP-1 Receptor) |
|---|---|
| Target Compound Data | Higher selectivity for glucagon receptor |
| Comparator Or Baseline | Identical exendin-4 analog with native Histidine at position 1 |
| Quantified Difference | Qualitative increase in selectivity; patent states 'higher selectivity' is a key outcome of the substitution. |
| Conditions | In vitro receptor binding and activation assays on cloned human receptors as per patent claims. |
Why This Matters
This substitution enables the rational design of highly selective glucagon receptor agonists, minimizing off-target GLP-1 receptor activation for specific metabolic research applications.
- [1] Sanofi. (2017). Exendin-4 derivatives as selective glucagon receptor agonists. Brazilian Patent BR112016029582A2. View Source
